molecular formula C3F6N2 B1619807 3,3-Di(trifluoromethyl)diazirine CAS No. 3024-50-8

3,3-Di(trifluoromethyl)diazirine

Cat. No.: B1619807
CAS No.: 3024-50-8
M. Wt: 178.04 g/mol
InChI Key: DEZQSMQOKKCBPQ-UHFFFAOYSA-N
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Description

3,3-Di(trifluoromethyl)diazirine is a compound that belongs to the diazirine family, characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is particularly notable for its trifluoromethyl groups attached to the carbon atom, which significantly influence its chemical properties and reactivity. Diazirines are widely used as photoreactive crosslinkers in various scientific fields due to their ability to generate carbenes upon exposure to light, heat, or electrical stimulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Di(trifluoromethyl)diazirine typically involves the reaction of trifluoromethyl ketones with hydrazine derivatives. One common method includes the cyclization of trifluoromethyl ketones with hydrazine hydrate under acidic conditions, followed by oxidation to form the diazirine ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,3-Di(trifluoromethyl)diazirine undergoes various chemical reactions, primarily involving the generation of carbenes. These reactions include:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the substrates present. For example, carbene insertion into C-H bonds typically results in the formation of new C-C bonds, while insertion into O-H or N-H bonds forms C-O or C-N bonds, respectively .

Mechanism of Action

The primary mechanism of action for 3,3-Di(trifluoromethyl)diazirine involves the generation of carbenes upon activation by light or heat. These carbenes are highly reactive intermediates that can insert into various chemical bonds, facilitating the formation of new covalent bonds. This property makes diazirines valuable tools for crosslinking and labeling applications .

Comparison with Similar Compounds

Uniqueness: 3,3-Di(trifluoromethyl)diazirine is unique due to its two trifluoromethyl groups, which enhance its stability and reactivity compared to other diazirines. The presence of these groups also increases the compound’s lipophilicity, making it more suitable for certain biological applications .

Properties

IUPAC Name

3,3-bis(trifluoromethyl)diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F6N2/c4-2(5,6)1(10-11-1)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZQSMQOKKCBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(N=N1)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340820
Record name 3H-Diazirine, 3,3-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3024-50-8
Record name 3H-Diazirine, 3,3-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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